![molecular formula C23H22N2O3S B4183262 4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide](/img/structure/B4183262.png)
4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide
Overview
Description
4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, a morpholine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the phenyl group.
Final coupling: The final step involves coupling the thiophene ring with the morpholine-phenyl intermediate under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include:
Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene or phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry:
Coatings and Adhesives: Due to its chemical stability, it can be used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide largely depends on its application. In medicinal chemistry, it may act by:
Binding to specific enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
- 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
Comparison:
- Structural Differences : The presence of the thiophene ring in 4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide distinguishes it from similar compounds, potentially offering unique electronic and steric properties.
- Reactivity : The thiophene ring can undergo different reactions compared to a benzene ring, providing different pathways for chemical modifications.
- Applications : The unique structure may offer advantages in specific applications, such as enhanced binding affinity in drug design or improved material properties in industrial applications.
Properties
IUPAC Name |
4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-15-20(29-21(16)17-5-3-2-4-6-17)22(26)24-19-9-7-18(8-10-19)23(27)25-11-13-28-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQYPXONKTULQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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